2,6-Bis(1-methyl-1H-benzo[d]imidazol-2-yl)pyridine
Description
Properties
IUPAC Name |
1-methyl-2-[6-(1-methylbenzimidazol-2-yl)pyridin-2-yl]benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N5/c1-25-18-12-5-3-8-14(18)23-20(25)16-10-7-11-17(22-16)21-24-15-9-4-6-13-19(15)26(21)2/h3-13H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCPSZOGARLDLBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1C3=NC(=CC=C3)C4=NC5=CC=CC=C5N4C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60477138 | |
| Record name | 2,2'-(Pyridine-2,6-diyl)bis(1-methyl-1H-benzimidazole) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60477138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
112362-30-8 | |
| Record name | 2,2'-(Pyridine-2,6-diyl)bis(1-methyl-1H-benzimidazole) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60477138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Conditions
The most widely documented method involves a Ullmann-type coupling reaction between 2,6-dibromopyridine and 1-methylbenzimidazole. As described in a 2011 patent, the reaction employs copper powder as a catalyst, potassium hydroxide (KOH), and potassium carbonate (K₂CO₃) in N,N-dimethylformamide (DMF) at elevated temperatures (100°C to reflux). The molar ratio of reactants is critical:
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2,6-Dibromopyridine : BenzImidazole : KOH : K₂CO₃ : Cu = 1 : 2–3 : 0.5–2 : 0.5–2 : 0.5–2.
Under optimal conditions (130°C to reflux for 40–50 hours), the reaction achieves a yield of 85.2–91.4%. Post-reaction purification involves cooling, ammonia quenching, and recrystallization with ethanol to attain >98% purity.
Table 1: Copper-Mediated Synthesis Parameters and Outcomes
| Parameter | Optimal Range | Yield (%) | Purity (%) |
|---|---|---|---|
| Temperature | 130°C – Reflux | 85.2–91.4 | >98 |
| Reaction Time | 40–50 hours | ||
| Solvent | DMF | ||
| Catalyst | Copper powder |
Advantages and Limitations
This method is noted for its scalability and high yield but requires prolonged heating and inert conditions. The use of DMF, a high-boiling solvent, complicates solvent recovery, while copper residues necessitate thorough filtration.
Nucleophilic Substitution with Preformed Benzimidazole Moieties
Two-Step Synthesis via Halogenated Intermediates
An alternative approach involves synthesizing BBP through halogenated pyridine intermediates. As reported in a 2020 study, 2,6-bis(halogenomethyl)pyridine reacts with 1-methylbenzimidazole in tetrahydrofuran (THF) under basic conditions. For example:
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Step 1 : 2,6-bis(chloromethyl)pyridine + 1-methylbenzimidazole → Intermediate quaternary salt.
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Step 2 : Dehydrohalogenation using KOH in dimethyl sulfoxide (DMSO) yields BBP.
This method avoids copper catalysts but requires precise stoichiometry and generates halogenated byproducts.
Table 2: Nucleophilic Substitution Reaction Metrics
| Parameter | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Solvent | THF/DMSO | 78–84 | 95–97 |
| Base | KOH | ||
| Reaction Time | 24–96 hours |
Comparative Efficiency
While this route offers milder conditions than copper-mediated coupling, yields are marginally lower (78–84%). The requirement for anhydrous solvents and extended reaction times limits industrial applicability.
Functionalization of Preassembled Bis(benzimidazole)pyridine Frameworks
Post-Synthetic Methylation
BBP derivatives are often synthesized by methylating the parent 2,6-bis(benzimidazol-2-yl)pyridine. For instance, treatment with methyl iodide (CH₃I) in the presence of sodium hydride (NaH) selectively methylates the benzimidazole nitrogen atoms. This method is advantageous for introducing modular substitutions but adds synthetic steps.
Table 3: Methylation Reaction Parameters
| Reagent | Conditions | Yield (%) |
|---|---|---|
| CH₃I/NaH | DMF, 0°C to RT, 12 hours | 89 |
Applications in Coordination Chemistry
BBP’s rigidity and nitrogen-rich structure make it a popular ligand for transition metals. For example, reactions with ruthenium(III) chloride produce [Ru(BBP)Cl₃], a precursor for catalytic and biological studies.
Critical Analysis of Methodologies
Yield and Purity Trade-offs
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Copper-mediated coupling offers the highest yields (91.4%) but demands rigorous purification to remove metal residues.
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Nucleophilic substitution provides better stereochemical control but suffers from lower efficiency.
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Post-synthetic methylation is ideal for derivative synthesis but requires preformed intermediates .
Chemical Reactions Analysis
Oxidation Reactions
The compound undergoes oxidation via strong agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic media. Oxidation targets the benzimidazole rings, forming N-oxides .
Mechanism :
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Electron Transfer : The imidazole nitrogen donates electrons to the oxidizing agent, leading to N→O bond formation.
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Regioselectivity : Oxidation occurs preferentially at the 1-position of the benzimidazole ring due to electron density distribution .
Example Reaction :
Substitution Reactions
Substitution occurs on both benzimidazole and pyridine rings:
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Electrophilic Substitution : Halogenation (e.g., bromination) at the pyridine ring using Br2/H2O at 50°C .
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Nucleophilic Substitution : Amination or thiolation at the benzimidazole rings with nucleophiles like NH3 or MeSH .
Reaction Parameters :
| Substitution Type | Reagents | Position | Product |
|---|---|---|---|
| Electrophilic | Br2/H2O, 50°C | Pyridine ring | Brominated derivative |
| Nucleophilic | NH3, DMF, 80°C | Benzimidazole | Aminated derivative |
Complexation Reactions
The compound forms coordination complexes with transition metals (e.g., Ru, Mn) via its pyridine and benzimidazole ligands. Key examples:
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Ruthenium Complex : Reaction with RuCl3 and pyridine-2,6-dicarboxylate yields [Ru(bpbp)(pydic)] .
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Manganese Complex : Fac-[MnBr(CO)3L4] exhibits CO-release properties for bioimaging .
Coordination Modes :
Analytical Techniques
Key characterization methods include:
Spectral Data :
| Technique | Key Observations |
|---|---|
| 1H NMR | Methyl signals at δ 2.91–2.88 ppm |
| 13C NMR | Pyridine carbons at δ 159.1–148.1 ppm |
Scientific Research Applications
Coordination Chemistry
Ligand Properties :
2,6-Bis(1-methyl-1H-benzo[d]imidazol-2-yl)pyridine acts as a bidentate ligand in coordination chemistry. Its ability to form stable complexes with transition metals has been extensively studied.
| Metal Ion | Complex Formed | Stability |
|---|---|---|
| Cu(II) | [Cu(BIP)Cl] | High |
| Ni(II) | [Ni(BIP)Cl] | Moderate |
Case Study : Research has shown that complexes formed with copper exhibit enhanced catalytic activity in oxidation reactions, making this compound valuable in synthetic organic chemistry .
Biological Applications
Antimicrobial Activity :
The compound has been investigated for its potential as an antimicrobial agent. Studies indicate that it exhibits significant activity against various bacterial strains.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 32 µg/mL |
| S. aureus | 16 µg/mL |
Case Study : A study published in the Journal of Medicinal Chemistry highlighted the compound's effectiveness against Gram-positive bacteria, suggesting it could serve as a lead compound for developing new antibiotics .
Anticancer Research
Mechanism of Action :
Preliminary studies suggest that this compound may induce apoptosis in cancer cells through the activation of specific pathways.
| Cancer Cell Line | IC50 (µM) |
|---|---|
| HeLa | 5.0 |
| MCF-7 | 10.0 |
Case Study : Research conducted at a prominent university demonstrated that this compound selectively targets cancer cells while sparing normal cells, indicating its potential as a chemotherapeutic agent .
Development of Advanced Materials
The unique properties of this compound make it suitable for creating advanced materials such as polymers and nanomaterials. Its incorporation into polymer matrices enhances thermal stability and mechanical properties.
Catalysis
This compound is also utilized in catalysis, particularly in reactions requiring electron-rich environments. It has been found effective in facilitating reactions such as cross-coupling and oxidation.
Mechanism of Action
The mechanism of action of 2,6-Bis(1-methyl-1H-benzo[d]imidazol-2-yl)pyridine involves its ability to bind to specific molecular targets. For instance, it can bind to DNA grooves, leading to DNA cleavage through peroxide-mediated mechanisms. This property is particularly useful in developing anticancer agents that target cancer cell DNA . Additionally, its coordination with metal ions can enhance its biological activity and stability .
Comparison with Similar Compounds
2,6-Bis(1H-benzo[d]imidazol-2-yl)pyridine (BBP)
- Structure : Lacks methyl groups on benzimidazole nitrogens (N–H bonds instead of N–CH₃).
- Synthesis : Prepared via condensation of pyridine-2,6-dicarboxylic acid with o-phenylenediamine in polyphosphoric acid (PPA) or HCl, yielding ~60–70% .
- Key Differences :
- The N–H groups in BBP enable hydrogen bonding, influencing crystal packing and stability in ionic compounds (e.g., [BBPH₂]²⁺·[SbCl₅]²⁻ forms 3D networks via H-bonding) .
- Methylation in MeBzimpy eliminates H-bonding capacity but enhances steric bulk and lipophilicity, improving solubility in organic solvents .
2,6-Bis(imidazol-2-yl)pyridine (BIP)
- Structure : Replaces benzimidazole with smaller imidazole rings.
- Applications : Forms high-spin Fe(II) complexes with spin-crossover behavior at elevated temperatures (e.g., Fe(BIP)₂₂ exhibits SCO near 450 K) .
- Comparison :
Coordination Chemistry and Magnetic Properties
Cobalt(II) Complexes
- MeBzimpy: Forms mononuclear Co(II) complexes with distorted octahedral geometry. Magnetic studies reveal significant zero-field splitting (ZFS) due to strong ligand fields, with axial anisotropy (D = +45 cm⁻¹) .
- BBP: Similar Co(II) complexes exhibit smaller ZFS (D = +25 cm⁻¹), attributed to weaker ligand fields from non-methylated benzimidazoles .
Iron(II) Spin-Crossover (SCO) Complexes
- MeBzimpy: Limited SCO data, but methylation likely raises SCO temperatures by stabilizing low-spin states via enhanced ligand field strength.
- BBP Derivatives : Fe(II) complexes with BBP and closo-borate anions show SCO near room temperature (e.g., [Fe(BBP)(B₁₀H₁₀)] exhibits T₁/₂ = 280 K) .
DNA Binding and Antiproliferative Activity
- MeBzimpy-Cu(II) Complexes : Heteroleptic complexes like Cu(MeBzimpy)(phen)₂ show strong DNA intercalation (Kb = 5.2 × 10⁵ M⁻¹) and cytotoxicity against cancer cells (IC₅₀ = 12 µM for HeLa) .
- Non-Methylated Analogs: BBP-based Cu(II) complexes exhibit weaker DNA binding (Kb = 1.8 × 10⁵ M⁻¹), suggesting methylation enhances π-stacking interactions .
Water Oxidation Catalysis
- MeBzimpy-Ru Complexes: RuCP(OH₂)²⁺ (a MeBzimpy derivative) demonstrates stability in water oxidation under ALD-coated TiO₂, with turnover numbers (TON) exceeding 500 .
- BBP-Ru Complexes : Less stable under similar conditions due to oxidative degradation of N–H groups .
Physical and Optical Properties
Biological Activity
2,6-Bis(1-methyl-1H-benzo[d]imidazol-2-yl)pyridine (CAS Number: 112362-30-8) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a detailed overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Formula : C21H17N5
- Molecular Weight : 339.393 g/mol
- LogP : 4.189
- Solubility : High gastrointestinal absorption and permeability across the blood-brain barrier .
The biological activity of this compound is primarily attributed to its role as a ligand that can interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. Its ability to inhibit cytochrome P450 enzymes (CYP1A2, CYP2C9, CYP2D6, and CYP3A4) suggests potential applications in drug metabolism modulation .
Biological Activity Overview
Anticancer Activity
Research conducted by Yang et al. (2012) evaluated the compound's effects on human cancer cell lines. The study found that this compound significantly inhibited cell proliferation and induced apoptosis in a dose-dependent manner. The mechanism was linked to the activation of caspase pathways and modulation of Bcl-2 family proteins .
Antimicrobial Properties
A study published in the Journal of Chemical Sciences highlighted the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results indicated that the compound disrupts bacterial cell membranes, leading to increased permeability and cell death .
Neuroprotective Effects
In a neurobiology research study, the compound was tested for its ability to protect against oxidative stress-induced neuronal damage. Results showed that it reduced reactive oxygen species (ROS) levels and improved cell viability in neuronal cultures exposed to neurotoxic agents .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes and crystallization methods for obtaining high-purity 2,6-bis(1-methyl-1H-benzo[d]imidazol-2-yl)pyridine?
- Methodology : The ligand is typically synthesized via condensation reactions between 2-pyridinecarboxaldehyde derivatives and substituted benzimidazoles. Recrystallization from methanol or DMF yields solvated crystals, as demonstrated in the trimethanol solvate structure (space group P1) with hydrogen-bonding interactions stabilizing the lattice . For purity, column chromatography (e.g., silica gel, eluting with CHCl/MeOH) is advised, followed by elemental analysis and H NMR to confirm stoichiometry.
Q. How does this compound coordinate with transition metals, and what are its common applications in luminescent materials?
- Methodology : The ligand acts as a tridentate N-donor, forming complexes with lanthanides (e.g., Eu, Tb) for luminescence. For example, europium(III) complexes exhibit strong red emission (614 nm, D→F) under UV excitation, with quantum yields optimized by ancillary ligands like β-diketonates. Water-soluble derivatives are achieved by sulfonate-group functionalization, enabling bioimaging applications . Characterization involves UV-vis, luminescence spectroscopy, and X-ray crystallography.
Q. What techniques are critical for structural elucidation of metal complexes involving this ligand?
- Methodology : Single-crystal X-ray diffraction (SHELX or OLEX2 software) is essential for determining coordination geometry . For example, Co(II) complexes with this ligand show distorted octahedral geometries, influencing magnetic anisotropy . Complementary techniques include IR (to confirm ligand binding via C=N stretches ~1600 cm), cyclic voltammetry (redox behavior), and EPR (for paramagnetic species).
Q. Can this ligand act as a DNA-binding agent, and what experimental evidence supports this?
- Methodology : Mn(II) complexes of the ligand exhibit DNA-binding via intercalation or groove binding, validated by UV-vis titration (hypochromicity in λ) and ethidium bromide displacement assays. Binding constants () are calculated using the Benesi-Hildebrand equation, with typical values ~10 M .
Q. How does solvent choice influence the crystallization and stability of ligand-metal complexes?
- Methodology : Methanol and DMF are common solvents for recrystallizing air-stable complexes. For example, methanol promotes solvate formation (e.g., trimethanol adducts), while DMF stabilizes coordination polymers. Thermogravimetric analysis (TGA) identifies solvent loss events, and powder XRD monitors phase purity during solvent removal .
Advanced Research Questions
Q. How does coordination geometry affect the magnetic properties of Co(II) complexes with this ligand?
- Methodology : Mononuclear Co(II) complexes exhibit slow magnetic relaxation (SMM behavior) depending on geometry. Distorted octahedral geometries (e.g., [Co(bbp)]) show axial anisotropy ( ~ −100 cm) via CASSCF calculations. Magnetic susceptibility and EPR (zero-field splitting parameters) correlate with geometry, while AC susceptibility confirms SMM properties .
Q. What is the role of this ligand in stabilizing [2Fe-2S] clusters, and how do spectroscopic methods validate its binding mode?
- Methodology : The ligand caps [2Fe-2S] cores as a tridentate ligand, confirmed by X-ray diffraction (Fe-N distances ~2.1 Å) and H NMR (paramagnetic shifts). Mössbauer spectroscopy reveals quadrupole splitting (ΔE ~0.43 mm/s), distinct from classical clusters, while DFT calculations show spin density delocalization onto coordinating N atoms .
Q. How can this ligand be integrated into water oxidation catalysts, and what synthetic strategies enhance stability?
- Methodology : Ru(II) complexes (e.g., [Ru(bpbp)(pydic)]) are immobilized on metal oxides via atomic layer deposition (ALD). A 1.5 nm AlO overlayer stabilizes the catalyst, with cyclic voltammetry confirming retained activity (E ~1.2 V vs. NHE). Photostability is assessed by UV-vis monitoring during prolonged irradiation .
Q. What conformational effects does the ligand exhibit in coordination polymer self-assembly?
- Methodology : With Zn(II), the ligand forms helical (homochiral) or zigzag chains depending on solvent (HO vs. DMF). Single-crystal XRD reveals ligand torsion angles (~30° for helices vs. ~10° for zigzag). Solvent-triggered structural transitions are monitored via in situ XRD and IR .
Q. How do computational methods (DFT, CASSCF) complement experimental data in analyzing ligand-metal interactions?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
